4-chloro-6-methoxy-2H-isoquinolin-1-one
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Overview
Description
4-chloro-6-methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes in the presence of alkynes or C2 synthons . This method often employs transition-metal-catalyzed aryl C–H oxidative cyclocondensation reactions .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, typically involves large-scale synthesis using efficient catalytic systems. These methods focus on atom- and step-economy to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinolones.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolones and quinoline derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
4-chloro-6-methoxy-2H-isoquinolin-1-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-6-methoxy-2H-isoquinolin-1-one include:
- 4-hydroxy-2-quinolones
- 4-hydroxyquinoline
- 2-hydroxyquinoline
- 2,4-dihydroxyquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
JPJRYKRJPPWZCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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